2-Chlorophenyl cyclobutyl ketone
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Overview
Description
2-Chlorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H11ClO It is a ketone derivative where a cyclobutyl group is attached to a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl cyclobutyl ketone typically involves the reaction of 2-chlorobenzoyl chloride with cyclobutyl magnesium bromide in an anhydrous ether solution. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic cyclobutyl magnesium bromide attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, forming the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using reagents like lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can occur at the phenyl ring or the cyclobutyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Chlorobenzoic acid and cyclobutanone derivatives.
Reduction: 2-Chlorophenyl cyclobutyl alcohol.
Substitution: Various halogenated or substituted phenyl cyclobutyl ketones.
Scientific Research Applications
2-Chlorophenyl cyclobutyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with ketone functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chlorophenyl cyclobutyl ketone involves its interaction with various molecular targets, depending on the specific application. In organic reactions, it acts as a nucleophile or electrophile, participating in bond formation or cleavage. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
2-Chlorophenyl cyclopentyl ketone: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
2-Chlorophenyl cyclohexyl ketone: Contains a cyclohexyl group, leading to different chemical and physical properties.
2-Chlorophenyl methyl ketone: A simpler structure with a methyl group instead of a cyclobutyl group.
Uniqueness: 2-Chlorophenyl cyclobutyl ketone is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-chlorophenyl)-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZNOEUZBSZFGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642537 |
Source
|
Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-91-5 |
Source
|
Record name | (2-Chlorophenyl)cyclobutylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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